Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C18H27N3O3S . This compound is notable for its unique structure, which includes a benzothiophene ring, a piperazine ring, and an ethyl ester group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of amino-ester intermediates under reflux conditions . Another method involves the alkylation of benzothiophene derivatives with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like bromine in chloroform.
Reduction: Sodium tetrahydroborate in methanol can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using primary amines in toluene.
Common Reagents and Conditions
Oxidizing Agents: Bromine in chloroform.
Reducing Agents: Sodium tetrahydroborate in methanol.
Nucleophiles: Primary amines in toluene.
Major Products
The major products formed from these reactions include various substituted benzothiophene derivatives and reduced forms of the original compound .
Scientific Research Applications
Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetamido-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
- Ethyl 2- (2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
Uniqueness
Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate is unique due to its combination of a benzothiophene ring and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .
Properties
Molecular Formula |
C18H27N3O3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3S/c1-3-24-18(23)21-10-8-20(9-11-21)12-15-14-6-4-5-7-16(14)25-17(15)19-13(2)22/h3-12H2,1-2H3,(H,19,22) |
InChI Key |
XGNCLPYFPKPHHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C |
Origin of Product |
United States |
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